molecular formula C17H13ClN6O B2776255 N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946242-59-7

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2776255
CAS No.: 946242-59-7
M. Wt: 352.78
InChI Key: MDTIPYPWFPQGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a heterocyclic compound that features a pteridine core substituted with a 4-chlorophenyl group and a furan-2-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro groups on the pteridine core can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino-substituted pteridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N4-(4-bromophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a bromine atom instead of chlorine.

    N4-(4-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is unique due to the specific combination of substituents on the pteridine core, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the furan-2-ylmethyl group provides distinct electronic and steric properties that can affect its interaction with molecular targets and its overall stability .

Biological Activity

N4-(4-chlorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core with a chlorophenyl group at the N4 position and a furan-2-ylmethyl group at the N2 position. Its structural formula can be represented as follows:

C15H14ClN5O\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_5\text{O}

This structure contributes to its unique chemical properties and biological activities.

This compound primarily acts as an enzyme inhibitor. It is hypothesized to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By blocking DHFR, this compound disrupts the production of tetrahydrofolate, leading to impaired cell proliferation and potential anticancer effects .

Anticancer Activity

Research indicates that compounds within the pteridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : Compounds have been evaluated using the sulforhodamine B (SRB) assay against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. Results indicated that certain derivatives demonstrated potent antiproliferative activity in the nanomolar range .
  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as TRKA and DYRK1A/1B. These kinases are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pteridines are known to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of folate metabolism in microbial cells, similar to its action in cancer cells.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Study Findings Cell Lines Tested
Study 1Potent inhibition of TRKA and DYRK1A/1BA549, HCT116
Study 2Antimicrobial efficacy against E. coliE. coli
Study 3Significant antiproliferative activityMDA-MB-231, SK-HEP-1

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated a series of pteridine derivatives for their anticancer properties using a panel of six cancer cell lines. The results indicated that compounds with furan substituents exhibited enhanced potency compared to other structural analogs .
  • Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of pteridine derivatives against DHFR. The study revealed that specific substitutions at the pteridine core significantly affected binding affinity and inhibitory potency.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTIPYPWFPQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.